molecular formula C9H11NO3 B2789060 2-[2-(Aminomethyl)phenoxy]acetic acid CAS No. 802330-60-5

2-[2-(Aminomethyl)phenoxy]acetic acid

Cat. No.: B2789060
CAS No.: 802330-60-5
M. Wt: 181.191
InChI Key: LRVPYSFDDOPEAR-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an aminomethyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)phenoxy]acetic acid typically involves the reaction of 2-methoxyphenoxyacetic acid with hydrochloric acid to form 2-chloromethylphenoxyacetic acid. This intermediate is then reacted with an ammonia solution to yield the final product . The reaction conditions generally include controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[2-(Aminomethyl)phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenoxyacetic acid moiety can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenylacetic acid: Similar structure but lacks the phenoxy group.

    2-(2-(Aminomethyl)phenyl)acetic acid: Another related compound with slight structural variations.

Uniqueness

2-[2-(Aminomethyl)phenoxy]acetic acid is unique due to the presence of both the aminomethyl and phenoxyacetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVPYSFDDOPEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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